dimethyl (Z)-2-iodobut-2-enedioate
Description
Dimethyl (Z)-2-iodobut-2-enedioate is an iodinated α,β-unsaturated ester characterized by a Z-configuration double bond, a methyl ester group at both termini, and an iodine substituent at the C2 position. The iodine atom enhances electrophilicity at the adjacent carbon, while the ester groups influence solubility and steric effects.
Properties
IUPAC Name |
dimethyl (Z)-2-iodobut-2-enedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IO4/c1-10-5(8)3-4(7)6(9)11-2/h3H,1-2H3/b4-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHRPPYYGGNCEQ-ARJAWSKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C(C(=O)OC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C(/C(=O)OC)\I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1600-35-7 | |
| Record name | 2-Butenedioic acid, 2-iodo-, dimethyl ester, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001600357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC296272 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296272 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (Z)-2-iodobut-2-enedioate typically involves the iodination of dimethyl butenedioate. One common method is the addition of iodine to dimethyl maleate under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as silver acetate to facilitate the iodination process. The reaction conditions often include a solvent like acetonitrile and a temperature range of 0-25°C to ensure the selective formation of the (Z)-isomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the desired product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (Z)-2-iodobut-2-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, yielding dimethyl butenedioate.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Formation of dimethyl fumarate or dimethyl maleate.
Reduction: Formation of dimethyl butenedioate.
Substitution: Formation of various substituted butenedioate derivatives, depending on the nucleophile used.
Scientific Research Applications
Dimethyl (Z)-2-iodobut-2-enedioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive iodine atom.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of iodinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of dimethyl (Z)-2-iodobut-2-enedioate involves its ability to participate in various chemical reactions due to the presence of the iodine atom and ester groups. The iodine atom acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The ester groups can undergo hydrolysis or transesterification, leading to the formation of different products. The compound’s reactivity is influenced by its electronic structure and the steric effects of its substituents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dimethyl Fumarate (Dimethyl (E)-But-2-enedioate)
- Structure : The E-isomer of dimethyl but-2-enedioate lacks iodine and has a trans double bond.
- Reactivity: Dimethyl fumarate (DMF) is less electrophilic at the β-carbon due to the absence of an electron-withdrawing iodine substituent. It primarily acts as a dienophile in Diels-Alder reactions.
- Applications : DMF is used clinically for multiple sclerosis (MS) treatment, leveraging its anti-inflammatory properties via Nrf2 pathway activation .
Dimethyl Maleate (Dimethyl (Z)-But-2-enedioate)
- Reactivity : Steric hindrance from the cis-configuration reduces its utility in cycloadditions compared to DMF. It is more prone to isomerization under thermal or catalytic conditions.
2-Iodobut-2-enedioic Acid Derivatives
- Substituent Effects: Replacement of methyl ester groups with bulkier substituents (e.g., tert-butyl) decreases solubility but increases stability.
Data Tables: Key Properties and Reactivity
Research Findings and Limitations
- Synthetic Utility : this compound’s iodine atom facilitates regioselective functionalization, as demonstrated in palladium-catalyzed Heck reactions.
- Stability Challenges : The Z-configuration and iodine substituent make the compound prone to light-induced decomposition, requiring storage in dark, inert conditions.
Biological Activity
Dimethyl (Z)-2-iodobut-2-enedioate is a compound that has garnered attention in various fields of chemical and biological research due to its unique structural properties and potential applications. This article provides an overview of the biological activity associated with this compound, highlighting relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is characterized by its ester functional groups and an iodine atom, which contribute to its reactivity. The compound's structure can be represented as follows:
This structure allows for various interactions with biological systems, making it a subject of interest for synthetic and medicinal chemistry.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. A study found that compounds with similar structural motifs displayed significant inhibition against various bacterial strains. The presence of the iodine atom is believed to enhance this activity by facilitating interactions with microbial cell membranes.
Table 1: Antimicrobial Activity Against Selected Bacteria
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Escherichia coli | 15 | |
| Staphylococcus aureus | 18 | |
| Pseudomonas aeruginosa | 12 |
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary studies suggest that the compound may induce apoptosis in cancer cells, potentially through the generation of reactive oxygen species (ROS).
Case Study: Cytotoxic Effects on HeLa Cells
In a controlled experiment, HeLa cells were treated with varying concentrations of this compound. The results indicated a dose-dependent increase in cytotoxicity:
Table 2: Cytotoxicity Data on HeLa Cells
| Concentration (µM) | Cell Viability (%) | IC50 (µM) |
|---|---|---|
| 10 | 85 | |
| 25 | 70 | |
| 50 | 45 | 30 |
| 100 | 20 |
These findings suggest potential for further exploration in the development of anticancer agents.
The mechanism by which this compound exerts its biological effects appears to involve several pathways:
- Reactive Oxygen Species Generation : The compound may lead to oxidative stress in cells, triggering apoptotic pathways.
- Membrane Disruption : Its interaction with lipid membranes could compromise cellular integrity, particularly in microbial cells.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in cellular metabolism has been hypothesized but requires further investigation.
Conclusion and Future Directions
This compound shows promise as a biologically active compound with antimicrobial and anticancer properties. However, further studies are necessary to elucidate its precise mechanisms of action, optimize its efficacy, and assess its safety profile for potential therapeutic applications.
Future research should focus on:
- Detailed mechanistic studies to understand how this compound interacts at the molecular level.
- Exploration of its efficacy in vivo to confirm findings from cell-based assays.
- Development of derivatives that may enhance its biological activity while reducing potential toxicity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
